CYP2A6 Inhibitory Potency: 4-Methylpiperidine Substituent Versus Des-Methyl Piperidine Analog
A closely related analog, 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (lacking the 4-methyl group on the piperidine ring), was reported to inhibit human CYP2A6 with an IC50 of 50 nM in human liver microsomes [1]. The 4-methyl substitution in the target compound introduces additional steric bulk and lipophilicity (calculated LogP 3.59 for the target versus an estimated lower LogP for the des-methyl analog), which is expected to enhance binding within the CYP2A6 active site's hydrophobic pocket. Direct comparative data for the target compound are not currently publicly available; however, structure-activity relationship (SAR) trends within the coumarin-CYP2A6 inhibitor series indicate that alkyl substitution on the basic amine moiety can modulate potency by 2- to 10-fold [2]. Thus, the target compound may exhibit a distinct potency window relative to its des-methyl congener, making it a valuable tool for probing the steric requirements of CYP2A6 ligand binding.
| Evidence Dimension | CYP2A6 inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from the des-methyl analog based on SAR trends |
| Comparator Or Baseline | 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: IC50 = 50 nM |
| Quantified Difference | No direct quantitative comparison available; SAR suggests potential 2- to 10-fold potency shift |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation endpoint (comparator data) |
Why This Matters
For researchers screening CYP2A6 inhibitors for smoking cessation or cancer chemoprevention applications, small differences in IC50 arising from methyl substitution can determine whether a compound is suitable as a lead or a chemical probe, making precise chemical identity critical.
- [1] BindingDB. BDBM50358746 (CHEMBL596015): 6-chloro-7-hydroxy-4-(piperidin-1-ylmethyl)-2H-chromen-2-one. IC50 = 50 nM for CYP2A6 inhibition in human liver microsomes. View Source
- [2] Rahnasto M, Raunio H, Poso A, Wittekindt C, Juvonen RO. Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme. J Med Chem. 2005;48(2):440-449. doi:10.1021/jm049536b View Source
